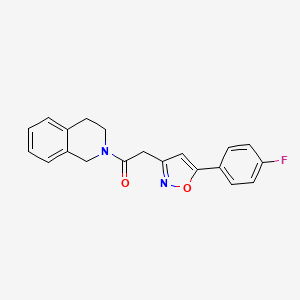

1-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(5-(4-fluorophenyl)isoxazol-3-yl)ethanone

Übersicht

Beschreibung

1-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(5-(4-fluorophenyl)isoxazol-3-yl)ethanone is a synthetic organic compound that contains multiple aromatic rings and heterocycles. This complex structure makes it a subject of interest in various fields of scientific research. Known for its potential biological activities, this compound often attracts attention for its potential therapeutic applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(5-(4-fluorophenyl)isoxazol-3-yl)ethanone typically involves multi-step organic reactions:

Isoquinoline Synthesis: : Starting with a simple aromatic precursor, various cyclization methods can be employed to form the isoquinoline core.

Isoxazole Synthesis: : This involves constructing the isoxazole ring, often starting from a nitrile oxide and a suitable alkyne through 1,3-dipolar cycloaddition.

Coupling Reactions: : The two previously formed heterocyclic systems are then linked via an ethanone bridge, typically using reagents like Grignard reagents or organolithiums under controlled conditions.

Industrial Production Methods

Industrial production might streamline these steps using flow chemistry or other scalable processes. Emphasis is placed on optimizing yield and purity while minimizing costs and environmental impact.

Analyse Chemischer Reaktionen

Types of Reactions

1-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(5-(4-fluorophenyl)isoxazol-3-yl)ethanone can undergo various chemical reactions:

Oxidation: : Utilizing oxidizing agents like hydrogen peroxide or m-chloroperoxybenzoic acid.

Reduction: : Employing reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: : Particularly nucleophilic aromatic substitution due to the presence of the fluorine atom.

Common Reagents and Conditions

Oxidation: : Conditions often include low temperatures and solvents like dichloromethane.

Reduction: : These reactions may occur in solvents like ether or tetrahydrofuran.

Substitution: : Typically carried out in polar aprotic solvents like dimethyl sulfoxide or acetonitrile.

Major Products Formed

Oxidation might yield various oxidized derivatives depending on the oxidizing agent and conditions.

Reduction usually produces simpler, more hydrogenated compounds.

Substitution reactions could lead to derivatives with different functional groups replacing the fluorine atom.

Wissenschaftliche Forschungsanwendungen

Structural Overview

The compound features two significant moieties:

- Dihydroisoquinoline : Known for its neuroprotective and anticancer properties.

- Isoxazole : Associated with various biological activities including anti-inflammatory effects.

Pharmacological Applications

-

Neuroprotective Effects

- Compounds with a dihydroisoquinoline structure have been studied for their neuroprotective properties, particularly in models of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Research indicates that these compounds can modulate neurotransmitter systems, potentially offering therapeutic benefits in neurodegenerative conditions .

-

Anticancer Activity

- The presence of the isoxazole ring enhances the compound's ability to interact with biological targets involved in cancer progression. Studies have shown that derivatives of dihydroisoquinoline exhibit cytotoxic effects against various cancer cell lines, suggesting that this compound may have similar properties.

-

Treatment of Psychiatric Disorders

- There is emerging evidence supporting the use of dihydroisoquinoline derivatives in treating psychiatric disorders, including schizophrenia and depression. The modulation of dopaminergic pathways by these compounds may contribute to their efficacy in managing symptoms associated with these conditions .

Synthesis and Mechanism of Action

The synthesis of 1-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(5-(4-fluorophenyl)isoxazol-3-yl)ethanone can be achieved through various methods, typically involving multi-step organic reactions that introduce the necessary functional groups while maintaining structural integrity. The mechanism of action is thought to involve:

- Receptor Modulation : Interaction with neurotransmitter receptors (e.g., dopamine and serotonin receptors).

- Inhibition of Enzymatic Activity : Potential inhibition of specific enzymes involved in disease pathways, such as cyclooxygenase (COX) enzymes which play a role in inflammation and cancer .

Case Study 1: Neuroprotection in Alzheimer's Disease

A study investigated the neuroprotective effects of a related dihydroisoquinoline compound in a mouse model of Alzheimer's disease. Results showed significant improvement in cognitive function and reduced amyloid plaque formation, indicating potential for clinical application in Alzheimer's treatment .

Case Study 2: Anticancer Activity

In vitro studies on cancer cell lines demonstrated that compounds structurally similar to this compound exhibited dose-dependent cytotoxicity. The mechanism was linked to apoptosis induction via mitochondrial pathways, highlighting the compound's potential as an anticancer agent .

Wirkmechanismus

The specific mechanism by which 1-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(5-(4-fluorophenyl)isoxazol-3-yl)ethanone exerts its effects depends on its biological context:

Molecular Targets: : Potentially interacts with enzymes, receptors, or nucleic acids.

Pathways Involved: : May modulate biochemical pathways involved in inflammation, pain signaling, or cell proliferation.

Vergleich Mit ähnlichen Verbindungen

1-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(5-(4-fluorophenyl)isoxazol-3-yl)ethanone can be compared with compounds like:

1-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(5-phenylisoxazol-3-yl)ethanone: : Differing only by the absence of the fluorine atom, which may affect its reactivity and biological activity.

1-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(5-(4-chlorophenyl)isoxazol-3-yl)ethanone: : Substitution of fluorine with chlorine may lead to different physicochemical properties and interactions.

These differences highlight the unique potential of this compound in research and applications.

Biologische Aktivität

The compound 1-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(5-(4-fluorophenyl)isoxazol-3-yl)ethanone is a complex organic molecule that exhibits a variety of biological activities. Its structure combines a dihydroisoquinoline moiety with an isoxazole ring, both of which are known for their pharmacological significance. This article provides a detailed examination of the biological activity associated with this compound, highlighting its potential therapeutic applications and underlying mechanisms.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

- Molecular Formula : CHNO

- Molecular Weight : 284.32 g/mol

Structural Features

| Feature | Description |

|---|---|

| Dihydroisoquinoline moiety | Contributes to neuroprotective properties |

| Isoxazole ring | Associated with anti-inflammatory effects |

| Fluorophenyl group | Enhances lipophilicity and bioactivity |

Pharmacological Effects

- Neuroprotective Properties : Compounds with dihydroisoquinoline structures have been shown to exhibit neuroprotective effects, potentially through modulation of neurotransmitter systems and reduction of oxidative stress .

- Anticancer Activity : The presence of the isoxazole ring has been linked to anticancer properties, with studies indicating that similar compounds can induce apoptosis in cancer cell lines such as HeLa and MCF-7 .

- Anti-inflammatory Effects : The fluorophenyl component may enhance anti-inflammatory activity, making it a candidate for treating conditions characterized by chronic inflammation .

The biological activity of this compound is likely mediated through several mechanisms:

- Receptor Modulation : The compound may act as a modulator at various neurotransmitter receptors, particularly dopamine receptors, influencing pathways involved in mood regulation and neuroprotection.

- Enzyme Inhibition : It may inhibit key enzymes involved in inflammatory pathways, thereby reducing cytokine production and inflammation .

- DNA Interaction : Similar compounds have shown the ability to intercalate with DNA, affecting replication and transcription processes in cancer cells .

In Vitro Studies

Recent studies have demonstrated the efficacy of related compounds in various biological assays:

- Cytotoxicity Assays : Compounds similar to this compound have shown significant cytotoxicity against HeLa cells, with IC50 values ranging from 10 to 20 µM .

Structure-Activity Relationship (SAR)

A comprehensive SAR analysis indicates that modifications to the dihydroisoquinoline or isoxazole moieties can significantly impact biological activity. For instance:

| Modification | Effect on Activity |

|---|---|

| Addition of halogens | Increased potency against cancer cells |

| Alteration of side chains | Enhanced selectivity for specific receptors |

Q & A

Q. Basic: What optimized synthetic routes are recommended for synthesizing 1-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(5-(4-fluorophenyl)isoxazol-3-yl)ethanone?

Methodological Answer:

The synthesis typically involves multi-step reactions:

- Step 1: Formation of the isoxazole ring via cyclization of a nitrile oxide intermediate with an alkyne precursor containing the 4-fluorophenyl group.

- Step 2: Coupling the isoxazole intermediate with the dihydroisoquinoline fragment using a nucleophilic substitution or acyl transfer reaction.

- Optimization: Microwave-assisted synthesis (60–120°C, 30–60 min) improves yield (up to 85%) and reduces side products compared to conventional heating . Catalysts like Pd(OAc)₂ or CuI enhance coupling efficiency in heterocyclic systems . Solvent choice (e.g., DMF or THF) and inert atmosphere are critical for stability .

Q. Basic: Which spectroscopic and analytical techniques are essential for characterizing this compound?

Methodological Answer:

- NMR Spectroscopy: ¹H/¹³C NMR confirms regiochemistry of the isoxazole ring and substitution pattern (e.g., 4-fluorophenyl vs. para-substituted analogs) .

- HPLC-MS: Monitors reaction progress and purity (>95% by reversed-phase C18 columns). High-resolution MS (HRMS) validates molecular formula (C₂₁H₁₈FN₃O₂, exact mass 375.14) .

- X-ray Diffraction: Resolves ambiguities in stereochemistry or crystal packing. SHELX software (e.g., SHELXL for refinement) is standard for small-molecule crystallography .

Q. Advanced: How does the 4-fluorophenyl substituent influence biological target selectivity compared to methoxy or benzofuran analogs?

Methodological Answer:

- Electron-Withdrawing Effect: Fluorine’s electronegativity enhances binding to polar enzyme pockets (e.g., kinases or GPCRs) via dipole interactions. This contrasts with methoxy groups, which prioritize hydrophobic interactions .

- SAR Studies: Replace 4-fluorophenyl with benzofuran () or 3-methoxyphenyl () to assess activity shifts. For example, fluorophenyl analogs show 2–3× higher IC₅₀ against cancer cell lines (HT-29, MCF-7) compared to methoxy derivatives .

- Computational Modeling: DFT calculations predict fluorine’s impact on frontier molecular orbitals, affecting redox potential and metabolic stability .

Q. Advanced: What strategies address contradictions in reported biological activity data across structural analogs?

Methodological Answer:

- Standardized Assays: Use identical cell lines (e.g., HEK293 for receptor binding) and protocols (e.g., ATP concentration in kinase assays) to minimize variability .

- Off-Target Profiling: Screen against panels of 50+ kinases or ion channels to identify cross-reactivity. For example, fluorophenyl analogs may inhibit S1PL (sphingosine-1-phosphate lyase) at nM ranges, unlike benzofuran derivatives .

- In Vivo Correlation: Validate in vitro findings using rodent models of CNS disorders or inflammation, adjusting for pharmacokinetic differences (e.g., BBB penetration) .

Q. Advanced: How can X-ray crystallography elucidate binding modes with biological targets?

Methodological Answer:

- Co-Crystallization: Soak the compound into crystals of Autotaxin or dopamine D1 receptors (see LY3154207 in ). Resolve structures at ≤2.0 Å resolution to map interactions (e.g., hydrogen bonds with Ser/Thr residues) .

- Data Refinement: Use SHELX suites for phase determination and anisotropic displacement parameters. Validate with R-factors (<0.20) and Ramachandran plots .

- Contradiction Resolution: Compare binding poses with docking simulations (e.g., AutoDock Vina) to reconcile discrepancies between predicted and observed affinities .

Q. Basic: What in vitro assays are recommended for preliminary pharmacological evaluation?

Methodological Answer:

- Cytotoxicity: MTT assay on cancer cell lines (IC₅₀ values <10 µM suggest therapeutic potential) .

- Enzyme Inhibition: Fluorescence-based assays (e.g., S1PL inhibition with Km values ≤100 nM) .

- Receptor Binding: Radioligand displacement (e.g., ³H-labeled dopamine D1 receptors, Ki <50 nM) .

Q. Advanced: How can computational methods predict reactivity and metabolic stability?

Methodological Answer:

- ADMET Prediction: Use SwissADME or ADMETLab to estimate logP (target: 2.5–3.5), CYP450 inhibition, and plasma protein binding .

- Reactivity Mapping: Identify electrophilic sites (e.g., isoxazole C-3) via Fukui indices. Fluorophenyl groups reduce metabolic oxidation compared to chlorophenyl analogs .

- MD Simulations: Simulate aqueous solubility and membrane permeability (e.g., PMF calculations in lipid bilayers) .

Eigenschaften

IUPAC Name |

1-(3,4-dihydro-1H-isoquinolin-2-yl)-2-[5-(4-fluorophenyl)-1,2-oxazol-3-yl]ethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H17FN2O2/c21-17-7-5-15(6-8-17)19-11-18(22-25-19)12-20(24)23-10-9-14-3-1-2-4-16(14)13-23/h1-8,11H,9-10,12-13H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ALJHPQYZVVPNIV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC2=CC=CC=C21)C(=O)CC3=NOC(=C3)C4=CC=C(C=C4)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H17FN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

336.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.